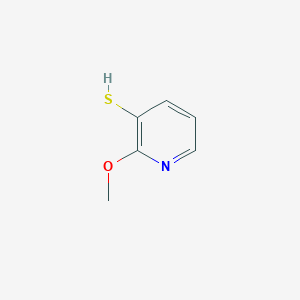

2-Methoxypyridine-3-thiol

Description

2-Methoxypyridine-3-thiol is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a thiol (-SH) group at the 3-position. Pyridine derivatives are widely studied due to their biological and pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . For example, compounds like 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (compound 2) are synthesized via reactions involving thiol-containing precursors and halogenated intermediates in ethanol with sodium acetate .

Properties

IUPAC Name |

2-methoxypyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-8-6-5(9)3-2-4-7-6/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQADDAREXBUWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A widely employed strategy involves substituting a halogen atom at the 3-position of 2-methoxypyridine with a thiol group. For instance, 3-bromo-2-methoxypyridine serves as a precursor, reacting with thiourea or sodium hydrosulfide under controlled conditions. The reaction typically proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing nature of the pyridine ring.

Example Protocol :

-

Substrate Preparation : 3-Bromo-2-methoxypyridine is synthesized through methoxylation of 2,3-dibromopyridine using sodium methoxide in methanol .

-

Thiolation : The brominated intermediate reacts with thiourea in ethanol at 80°C for 12 hours, followed by acidic hydrolysis to yield the thiol .

Key Considerations :

-

Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

-

Catalysts : Copper(I) iodide or palladium complexes may accelerate substitution, though they risk over-reduction .

Reduction of Nitriles to Thiols

The conversion of nitriles to thiols offers a two-step pathway. Initially, 2-methoxypyridine-3-carbonitrile is synthesized via condensation of chalcones with malononitrile . Subsequent reduction using hydrogen sulfide (H<sub>2</sub>S) or Lawesson’s reagent introduces the thiol functionality.

Reaction Mechanism :

-

Nitrile Formation : Chalcones derived from 3-acetyl-2-methoxypyridine undergo cyclization with malononitrile in methanol under basic conditions (e.g., KOH) .

-

Thiol Generation : The nitrile group is reduced using H<sub>2</sub>S in the presence of ammonia, yielding the thiol via a thioamide intermediate.

Optimization Insights :

-

Yield : This method achieves ~65–75% overall yield but requires careful handling of toxic H<sub>2</sub>S .

-

Alternative Reagents : Lawesson’s reagent provides milder conditions, though it may over-reduce sensitive substrates .

Demethylation and Thiolation

Demethylation of 2,3-dimethoxypyridine followed by thiolation represents another viable route. Recent studies demonstrate that thiols act as methyl acceptors in demethylation reactions, enabling selective removal of methoxy groups .

Procedure :

-

Demethylation : 2,3-Dimethoxypyridine reacts with ethyl 3-mercaptopropionate in aqueous NaOH at 60°C, cleaving the 3-methoxy group.

-

Acid Workup : The intermediate is treated with HCl to protonate the thiolate, yielding 2-methoxypyridine-3-thiol .

Advantages :

-

Selectivity : Ethyl 3-mercaptopropionate minimizes side reactions, achieving >90% conversion .

-

Scalability : This method avoids hazardous gases and is amenable to industrial-scale production.

Cyclization Approaches

Cyclization strategies construct the pyridine ring with pre-installed thiol and methoxy groups. For example, Hantzsch thiazole synthesis analogs utilize β-keto esters and thioamides to form the heterocycle.

Synthetic Pathway :

-

Thioamide Preparation : Ethyl acetoacetate reacts with thioacetamide in ethanol, forming a β-keto thioamide.

-

Cyclization : The thioamide undergoes condensation with ammonium acetate, generating the pyridine core.

Challenges :

-

Regioselectivity : Ensuring correct positioning of substituents requires precise stoichiometry and temperature control.

-

Yield : Typical yields range from 50–60%, necessitating further optimization .

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield | Reaction Time | Scalability | Safety Concerns |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–80% | 12–24 h | High | Toxic H<sub>2</sub>S usage |

| Nitrile Reduction | 65–75% | 8–12 h | Moderate | Requires inert atmosphere |

| Demethylation-Thiolation | 85–90% | 6–10 h | High | Mild conditions |

| Cyclization | 50–60% | 24–48 h | Low | Complex purification |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyridine-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or aryl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

-

Building Block for Organic Synthesis:

2-Methoxypyridine-3-thiol serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds. It is particularly useful in constructing pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including oxidation to form sulfoxides and sulfones, or substitution reactions to yield diverse pyridine derivatives. -

Reactivity in Redox Chemistry:

The thiol group allows for participation in redox reactions, facilitating the formation of disulfide bonds. This property is crucial for developing new synthetic methodologies that require precise control over oxidation states.

Biological Applications

-

Antimicrobial Properties:

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for drug development aimed at treating infections caused by resistant bacteria . -

Anticancer Activity:

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its mechanism of action reveal that it can induce apoptosis in cancer cells, potentially through pathways involving oxidative stress and thiol-disulfide balance .

Medicinal Chemistry

-

Drug Development:

The compound is being explored as an intermediate in the synthesis of novel pharmaceuticals. Its ability to modify protein structures through thiol interactions positions it as a valuable tool in designing drugs targeting specific biochemical pathways. -

Therapeutic Potential:

Ongoing research focuses on its role in modulating enzyme activity and influencing cellular processes. This includes studies on its interaction with thiol-disulfide oxidoreductases, which are critical for maintaining cellular redox homeostasis .

Industrial Applications

-

Agrochemical Production:

In the agricultural sector, this compound is utilized in the formulation of agrochemicals. Its reactivity allows for the development of effective pesticides and herbicides that target specific biological pathways in pests. -

Chemical Manufacturing:

The compound is employed in producing various industrial chemicals due to its versatile reactivity and stability under different conditions. This makes it suitable for large-scale applications in chemical manufacturing processes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus growth with an MIC value of 32 µg/mL. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10-20 µM. |

| Study C | Synthetic Applications | Successfully used as a nucleophile in the synthesis of novel heterocyclic compounds with yields exceeding 85%. |

Mechanism of Action

The mechanism of action of 2-Methoxypyridine-3-thiol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers in target molecules. This reactivity is crucial for its role in synthetic chemistry and its potential biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methoxypyridine-3-thiol with structurally or functionally related pyridine derivatives, highlighting key differences in substituents, synthesis, and applications:

Structural and Functional Differences

- Substituent Effects : The thiol group in this compound enhances nucleophilicity and metal-binding capacity compared to hydroxyl or methyl groups in analogs like 3-hydroxy-6-methylpyridine or 3-Iodo-2-methoxy-5-methylpyridine .

- Reactivity : Thiol-containing pyridines (e.g., compound 2 in ) undergo reactions with electrophiles (e.g., alkyl halides) to form thioethers, unlike hydroxylated analogs, which are more prone to oxidation or esterification .

- Biological Activity : Methoxy-thiol pyridines may exhibit superior antioxidant properties compared to chloro- or hydroxy-substituted derivatives due to the redox activity of the -SH group .

Biological Activity

2-Methoxypyridine-3-thiol is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in drug development, particularly focusing on its interactions with cellular processes and its role in various therapeutic contexts.

This compound contains a thiol group that allows it to participate in redox reactions and form disulfide bonds with other thiol-containing molecules. This property is crucial for its role in biochemical reactions, especially in studies related to protein folding and enzyme activity modulation. The compound interacts with enzymes such as thiol-disulfide oxidoreductases, which are essential for maintaining cellular redox balance and facilitating protein modifications.

Cellular Effects

The compound influences various cellular processes, notably through the modulation of cell signaling pathways. It can alter the redox state of signaling proteins, impacting their activity and leading to changes in gene expression mediated by redox-sensitive transcription factors. Additionally, this compound has been shown to affect metabolic pathways by interacting with key enzymes, thereby influencing the flux of metabolites.

At a molecular level, this compound acts primarily through the formation of covalent bonds with cysteine residues in proteins. This interaction can lead to significant alterations in protein conformation and function. The compound may serve as an inhibitor or activator of various enzymes by binding to their active or allosteric sites. For instance, it can inhibit thiol-containing enzymes by covalently modifying active site cysteine residues, thus blocking substrate access.

Metabolic Pathways

The compound is involved in several metabolic pathways related to redox reactions and sulfur metabolism. It interacts with critical enzymes such as thioredoxin reductase and glutathione peroxidase, which are vital for maintaining cellular redox homeostasis. By modulating the activity of these enzymes, this compound can influence the levels of important metabolites like glutathione, a key antioxidant.

Transport and Distribution

Inside cells, this compound is transported via specific transporters that recognize its thiol group. Once internalized, it may bind to various biomolecules, affecting its localization and biological activity. The distribution within tissues can also be influenced by interactions with extracellular matrix components and cell surface receptors.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of this compound have been evaluated for their antiproliferative effects against various cancer cell lines. Research indicates that certain analogs exhibit promising cytotoxicity profiles (IC50 values ranging from 1–5 µM) against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cells . The mechanism underlying this activity often involves the inhibition of critical cellular pathways necessary for tumor growth.

Case Study: Antiproliferative Effects

A study assessing the cytotoxic effects of this compound derivatives revealed significant antiproliferative activity against multiple cancer cell lines. The most active compounds showed IC50 values indicative of strong potential for further development as anticancer agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HepG2 | 1 |

| 5g | DU145 | 3 |

| 5h | MDA-MB-231 | 4 |

| 5i | MDA-MB-231 | 5 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Compounds similar to it have shown high activity against resistant strains of bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1.56 µg/mL . This suggests that compounds bearing similar functional groups could be developed into new antibiotics targeting resistant pathogens.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-substitution.

- Optimize solvent polarity and temperature to prevent side reactions (e.g., demethylation of the methoxy group).

- Purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Gloves : Use nitrile gloves compliant with EN 374 standards to prevent skin contact. Inspect gloves prior to use and dispose of contaminated gloves properly .

- Respiratory Protection : Use NIOSH-approved N95 masks or fume hoods during powder handling to avoid inhalation .

- Body Protection : Wear flame-retardant, antistatic lab coats and closed-toe shoes .

- Emergency Measures : In case of spills, neutralize with 5% sodium bicarbonate and collect residues in chemically resistant containers .

Basic: How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound and confirm its purity?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and pyridine ring protons at δ 7.0–8.5 ppm. Thiol (-SH) protons may appear as broad singlets near δ 1.5–2.5 ppm but are often absent due to exchange .

- IR Spectroscopy : Confirm S-H stretch at ~2550 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹ .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 141 (C₆H₇NOS⁺) and fragmentation patterns consistent with methoxy-pyridine cleavage .

- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect impurities <0.5% .

Advanced: How can researchers design experiments to study the reactivity of the thiol group in this compound under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and monitor thiolate (S⁻) formation via UV-Vis spectroscopy (λ = 260–280 nm) .

- Conduct kinetic studies by reacting the compound with iodoacetamide (thiol-specific alkylating agent) at different pH levels. Quantify unreacted thiol using Ellman’s assay .

- Data Interpretation :

- Calculate pKa of the thiol group using Henderson-Hasselbalch plots.

- Correlate reactivity trends with pH-dependent thiolate anion stability .

Advanced: How to resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Methodological Answer:

- Hypothesis Testing :

- Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like oxygen or moisture interference .

- Use DFT calculations to model reaction pathways and identify steric/electronic barriers (e.g., methoxy group hindering metal coordination) .

- Systematic Analysis :

- Compare yields and byproducts using LC-MS and crystallography to trace mechanistic divergences .

Advanced: What computational methods can predict the ligand-binding potential of this compound in drug discovery?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Parameterize the thiol group’s nucleophilicity and methoxy group’s steric effects .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in aqueous environments. Analyze hydrogen bonds between the thiol and catalytic cysteine residues .

- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with experimental IC₅₀ values from analogous pyridine-thiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.